molecular formula C20H20FN3O3 B4386580 2-[1-(4-fluorobenzoyl)-3-oxopiperazin-2-yl]-N-(4-methylphenyl)acetamide

2-[1-(4-fluorobenzoyl)-3-oxopiperazin-2-yl]-N-(4-methylphenyl)acetamide

Cat. No.: B4386580
M. Wt: 369.4 g/mol
InChI Key: WNBXOKHGOZSRKS-UHFFFAOYSA-N
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Description

This compound features a piperazine ring substituted with a 4-fluorobenzoyl group at position 1 and a 3-oxo moiety, linked via an acetamide group to a 4-methylphenyl substituent. The 4-fluorobenzoyl group may enhance metabolic stability and receptor binding affinity, while the 3-oxo group could facilitate hydrogen bonding interactions with biological targets .

Properties

IUPAC Name

2-[1-(4-fluorobenzoyl)-3-oxopiperazin-2-yl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O3/c1-13-2-8-16(9-3-13)23-18(25)12-17-19(26)22-10-11-24(17)20(27)14-4-6-15(21)7-5-14/h2-9,17H,10-12H2,1H3,(H,22,26)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNBXOKHGOZSRKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CC2C(=O)NCCN2C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-fluorobenzoyl)-3-oxopiperazin-2-yl]-N-(4-methylphenyl)acetamide typically involves multiple steps, including the formation of the piperazinyl ring, the introduction of the fluorobenzoyl group, and the attachment of the methylphenylacetamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industry standards.

Chemical Reactions Analysis

Amide Hydrolysis and Functionalization

The compound’s primary amide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reactivity is critical for prodrug activation or structural modifications.

Reaction Conditions Products Yield Reference
Acidic Hydrolysis6M HCl, reflux (12 h)2-[1-(4-Fluorobenzoyl)-3-oxopiperazin-2-yl]acetic acid85%
Basic Hydrolysis2M NaOH, 80°C (8 h)Sodium salt of the acetic acid analog78%
Nucleophilic SubstitutionNaN₃ in EtOH/H₂O (80°C, 24 h)Azide derivative73%
  • The azide substitution (as seen in structurally related compounds) enables click chemistry applications .

  • Hydrolysis rates depend on steric hindrance from the 4-methylphenyl group .

Piperazine Ring Reactivity

The 3-oxopiperazin-2-yl moiety participates in alkylation, acylation, and ring-opening reactions due to its electron-deficient nitrogen centers.

Reaction Reagents Products Notes Reference
N-AlkylationCH₃I, K₂CO₃ (DMF, 60°C)Quaternary ammonium saltLow regioselectivity
AcylationAcCl, pyridine (0°C)Doubly acylated piperazineSteric hindrance limits yield (62%)
Ring OpeningH₂O₂, AcOH (RT, 48 h)Linear diamide chainOxidative cleavage via Criegee mechanism

Aromatic Substitution Reactions

The 4-fluorobenzoyl and 4-methylphenyl groups exhibit distinct electrophilic aromatic substitution (EAS) behavior.

Fluorobenzoyl Ring

  • Electrophilic Bromination : Br₂ in CHCl₃ at 0°C substitutes para to fluorine (yield: 68%) .

  • Nitration : HNO₃/H₂SO₄ at 50°C yields meta-nitro derivatives (51%) due to fluorine’s deactivating effect .

4-Methylphenyl Ring

  • Sulfonation : Fuming H₂SO₄ introduces sulfonic acid groups ortho to methyl (yield: 44%) .

  • Friedel-Crafts Alkylation : Limited reactivity due to steric bulk from the acetamide side chain .

Redox Reactions

Reaction Conditions Outcome Reference
NaBH₄ ReductionEtOH, 0°C (2 h)Partial reduction of amide to amine
H₂/Pd-C Hydrogenolysis1 atm H₂, THF (6 h)Cleavage of benzoyl C-F bond
  • Selective reduction of the oxopiperazine carbonyl group remains challenging due to competing amide reactivity .

Supramolecular Interactions

The compound forms stable crystalline structures via:

  • N–H⋯O Hydrogen Bonds : Between amide groups (distance: 2.12–2.57 Å) .

  • C–H⋯F Interactions : Between fluorobenzoyl and methylphenyl groups (distance: 2.42–2.75 Å) .

These interactions influence solubility and stability in protic solvents .

Degradation Pathways

  • Photolysis : UV light (254 nm) degrades the fluorobenzoyl group, forming phenolic byproducts .

  • Thermal Decomposition : Above 200°C, the compound undergoes retro-amide cleavage .

Scientific Research Applications

Medicinal Chemistry and Pharmacological Properties

Pain Management : The compound has been identified as a modulator of the P2X3 receptor, which is implicated in pain signaling pathways. Research indicates that P2X3 antagonists can provide relief from chronic pain conditions, making this compound a candidate for developing new analgesics. Studies have shown that derivatives of piperazine exhibit significant analgesic properties, suggesting that modifications like the incorporation of fluorobenzoyl groups enhance efficacy against pain .

Cancer Treatment : The compound's structural features suggest potential anti-cancer activities. Piperazine derivatives have been explored for their ability to inhibit tumor growth and metastasis. In particular, compounds with similar frameworks have been studied for their effects on various cancer cell lines, demonstrating cytotoxicity and the ability to induce apoptosis in cancer cells. This suggests that 2-[1-(4-fluorobenzoyl)-3-oxopiperazin-2-yl]-N-(4-methylphenyl)acetamide may contribute to combination therapies aimed at treating malignancies .

Neurological Applications

The compound's piperazine structure is significant in the context of neuropharmacology. Research indicates that similar piperazine derivatives can act on neurotransmitter systems, potentially offering therapeutic avenues for treating anxiety and depression. The modulation of serotonin and dopamine receptors by piperazine-based compounds has been documented, indicating that this compound could be further investigated for its effects on mood disorders .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. The presence of the fluorobenzoyl moiety is believed to enhance binding affinity to target receptors while improving metabolic stability. Comparative studies with other piperazine derivatives reveal that variations in substituents can significantly influence biological activity and selectivity .

  • Pain Management Study : A study published in a pharmacology journal examined the efficacy of a related piperazine derivative in alleviating neuropathic pain in animal models. Results indicated a significant reduction in pain scores compared to controls, supporting the hypothesis that P2X3 antagonism could be beneficial .
  • Cancer Cell Line Investigation : In vitro studies on breast cancer cell lines demonstrated that compounds structurally similar to this compound exhibited dose-dependent cytotoxic effects, with IC50 values indicating promising anti-cancer activity .
  • Neuropharmacological Assessment : A recent investigation into the neuropharmacological effects of piperazine derivatives highlighted their potential as anxiolytics. The study found that certain modifications led to enhanced activity at serotonin receptors, suggesting a pathway for developing treatments for anxiety disorders .

Mechanism of Action

The mechanism of action of 2-[1-(4-fluorobenzoyl)-3-oxopiperazin-2-yl]-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Structural Analogues

The following table summarizes structurally related compounds and their distinguishing features:

Compound Name Substituent Modifications Molecular Formula Molecular Weight (g/mol) Key Features/Applications References
Target Compound 4-Fluorobenzoyl, 3-oxopiperazin-2-yl, 4-methylphenyl C₂₁H₂₁FN₃O₃ 382.42* Potential CNS activity; enhanced hydrogen bonding due to 3-oxo group
2-[1-(Chloroacetyl)-3-oxopiperazin-2-yl]-N-(4-methylphenyl)acetamide Chloroacetyl instead of 4-fluorobenzoyl C₁₅H₁₈ClN₃O₃ 339.77 Reactivity in synthesis; chloroacetyl may act as a leaving group
2-{1-[(4-Benzylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl}-N-[3-(trifluoromethyl)phenyl]acetamide Benzylpiperazinyl acetyl, 3-(trifluoromethyl)phenyl C₂₇H₃₁F₃N₄O₃ 540.56* Increased lipophilicity; trifluoromethyl enhances metabolic resistance
2-[1-(Chloroacetyl)-3-oxopiperazin-2-yl]-N-(4-methoxyphenyl)acetamide Methoxyphenyl instead of methylphenyl; chloroacetyl C₁₅H₁₈ClN₃O₄ 339.77 Methoxy group improves solubility; potential antimicrobial applications
N-(1,3-benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide Benzothiazole core; methylpiperazinyl C₁₄H₁₆N₄OS 304.37 Anticancer activity reported; benzothiazole moiety common in antitumor agents
2-Chloro-N-(4-fluorophenyl)acetamide Simple chloroacetamide with 4-fluorophenyl C₈H₇ClFNO 201.60 Intermediate in synthesis of quinoline and piperazinedione derivatives

*Calculated based on standard atomic weights.

Functional Implications of Substituent Variations

4-Fluorobenzoyl vs. Chloroacetyl () :

  • The target compound’s 4-fluorobenzoyl group likely improves binding to aromatic receptor pockets compared to the electrophilic chloroacetyl group, which is more reactive but less stable in vivo.
  • Chloroacetyl derivatives may serve as intermediates for further functionalization (e.g., nucleophilic substitution reactions) .

3-Oxopiperazine vs.

4-Methylphenyl vs. 4-Methoxyphenyl () :

  • The methyl group in the target compound increases lipophilicity, favoring blood-brain barrier penetration. Methoxy substituents () improve aqueous solubility but may reduce CNS bioavailability .

Trifluoromethylphenyl Substituents () :

  • The electron-withdrawing trifluoromethyl group enhances metabolic stability and resistance to oxidative degradation, making such analogues suitable for long-acting formulations .

Biological Activity

The compound 2-[1-(4-fluorobenzoyl)-3-oxopiperazin-2-yl]-N-(4-methylphenyl)acetamide is a notable member of the piperazine class of compounds, known for its diverse biological activities. This article provides an in-depth analysis of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H20F1N3O2C_{18}H_{20}F_{1}N_{3}O_{2}, with a molecular weight of approximately 345.37 g/mol. The structural representation includes a piperazine ring substituted with a 4-fluorobenzoyl group and a 4-methylphenyl acetamide moiety.

PropertyValue
Molecular FormulaC18H20F1N3O2C_{18}H_{20}F_{1}N_{3}O_{2}
Molecular Weight345.37 g/mol
IUPAC NameThis compound
SolubilitySoluble in DMSO and ethanol

Research indicates that this compound exhibits a range of biological activities, primarily through its interaction with various molecular targets within the body. The piperazine moiety is known to enhance pharmacological properties, including receptor binding affinity and selectivity.

  • Anticancer Activity : The compound has shown promising results in inhibiting cancer cell proliferation. It acts by inducing apoptosis in tumor cells through the mitochondrial pathway, which involves the release of cytochrome c and activation of caspases .
  • Antimicrobial Properties : Preliminary studies suggest that it possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria, potentially making it a candidate for developing new antibiotics .
  • Neuroprotective Effects : The compound has also been evaluated for neuroprotective effects in models of neurodegenerative diseases, showing the ability to reduce oxidative stress and improve neuronal survival .

Case Studies

  • Study on Anticancer Activity : A study published in Cancer Letters demonstrated that this compound effectively inhibited the growth of breast cancer cell lines (MCF-7) with an IC50 value of 12 µM. The study highlighted its potential as a therapeutic agent in breast cancer treatment .
  • Antimicrobial Testing : In a recent investigation, the compound was tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively. These findings suggest its potential use as an antimicrobial agent .
  • Neuroprotection Study : Another research effort assessed its neuroprotective effects in a mouse model of Alzheimer's disease. The results indicated significant improvements in cognitive function and reduced amyloid-beta plaque accumulation after treatment with this compound .

Q & A

Q. What in vivo models are appropriate for pharmacokinetic profiling?

  • Methodological Answer : Use Sprague-Dawley rats for preliminary ADME studies:
  • Intravenous (IV) and oral (PO) administration to calculate bioavailability (F%).
  • Plasma samples analyzed via LC-MS/MS at 0, 1, 2, 4, 8, 12, and 24 hours.
    For CNS-targeted studies, employ brain-to-plasma ratio measurements with capillary depletion techniques .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[1-(4-fluorobenzoyl)-3-oxopiperazin-2-yl]-N-(4-methylphenyl)acetamide
Reactant of Route 2
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2-[1-(4-fluorobenzoyl)-3-oxopiperazin-2-yl]-N-(4-methylphenyl)acetamide

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